An In-depth Technical Guide to the Basic Properties of 2-Amino-N-cyclohexylacetamide Hydrochloride
An In-depth Technical Guide to the Basic Properties of 2-Amino-N-cyclohexylacetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-cyclohexylacetamide hydrochloride is a chemical compound with potential applications in pharmaceutical and neuroscience research. Its structure, featuring a primary amine, an amide, and a cyclohexyl group, suggests its potential to interact with biological systems. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and potential biological properties of 2-Amino-N-cyclohexylacetamide hydrochloride, compiled from available data and predictive models. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Amino-N-cyclohexylacetamide hydrochloride is presented in Table 1. These properties are essential for its handling, formulation, and interpretation in experimental settings.
Table 1: Physicochemical Properties of 2-Amino-N-cyclohexylacetamide Hydrochloride
| Property | Value | Source/Method |
| Chemical Name | 2-Amino-N-cyclohexylacetamide hydrochloride | N/A |
| CAS Number | 14432-21-4 | [1][2] |
| Molecular Formula | C₈H₁₇ClN₂O | [1] |
| Molecular Weight | 192.68 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 198-202 °C | [1] |
| pKa (predicted) | 7.5 - 8.5 | Prediction using Marvin Sketch and Chemicalize[3][4][5][6] |
| Solubility | Soluble in water.[7] Soluble in methanol (30 mg/ml), 0.1N HCl (18.4 mg/ml).[7] Expected to have some solubility in ethanol and DMSO, and low solubility in non-polar organic solvents like acetone based on the properties of similar compounds.[8][9] | [7][8][9] |
| Storage | Store at 0-8°C in a tightly sealed container. | [1] |
Synthesis
A plausible and detailed two-step synthetic route for 2-Amino-N-cyclohexylacetamide hydrochloride is outlined below, based on established chemical reactions for similar compounds.
Synthesis Workflow
Caption: Synthetic pathway for 2-Amino-N-cyclohexylacetamide hydrochloride.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-cyclohexylacetamide
-
Materials:
-
Cyclohexylamine
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-N-cyclohexylacetamide.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of 2-Amino-N-cyclohexylacetamide Hydrochloride
-
Materials:
-
2-Chloro-N-cyclohexylacetamide
-
Aqueous ammonia (concentrated)
-
Ethanol
-
Hydrochloric acid (concentrated) or HCl gas
-
-
Procedure:
-
Place 2-Chloro-N-cyclohexylacetamide (1.0 eq) and a large excess of concentrated aqueous ammonia in a sealed pressure vessel.
-
Heat the mixture at a temperature of 60-80 °C for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
After completion, cool the reaction mixture and remove the excess ammonia and water under reduced pressure to obtain the crude 2-Amino-N-cyclohexylacetamide free base.
-
Dissolve the crude free base in a minimal amount of ethanol.
-
Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble HCl gas through the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 2-Amino-N-cyclohexylacetamide hydrochloride.
-
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are crucial for structure verification. The expected signals are detailed in Table 2.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for 2-Amino-N-cyclohexylacetamide Hydrochloride (in D₂O)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.5 | s | -CH₂- (alpha to amino group) |
| ~3.8 | m | -CH- (cyclohexyl, attached to N) | |
| 1.0 - 2.0 | m | -CH₂- (cyclohexyl) | |
| ¹³C | ~170 | s | C=O (amide) |
| ~50 | s | -CH- (cyclohexyl, attached to N) | |
| ~45 | s | -CH₂- (alpha to amino group) | |
| 24 - 32 | s | -CH₂- (cyclohexyl) |
Note: Predicted shifts are based on computational models and data from structurally similar compounds. Actual experimental values may vary.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of 2-Amino-N-cyclohexylacetamide hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 0-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 0-200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 3.
Table 3: Predicted FT-IR Absorption Bands for 2-Amino-N-cyclohexylacetamide Hydrochloride
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3400 | N-H stretch | Primary amine (as ammonium salt) |
| 3000-3200 | N-H stretch | Amide |
| 2850-2950 | C-H stretch | Cyclohexyl |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend (Amide II) | Amide |
| 1400-1600 | N-H bend | Primary amine (as ammonium salt) |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of 2-Amino-N-cyclohexylacetamide hydrochloride with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.
Biological Properties and Potential Applications
While specific biological data for 2-Amino-N-cyclohexylacetamide hydrochloride is limited, the broader class of N-substituted aminoacetamides has been investigated for various pharmacological activities, particularly as anticonvulsant and analgesic agents.[7][10][11][12][13][14]
Potential Pharmacological Activities
Based on the literature for structurally related compounds, 2-Amino-N-cyclohexylacetamide hydrochloride is a candidate for investigation in the following areas:
-
Anticonvulsant Activity: N-substituted aminoacetamides have shown efficacy in animal models of epilepsy.[7][11][13] The proposed mechanism for some of these compounds involves the modulation of voltage-gated sodium channels.
-
Analgesic Activity: Several acetamide derivatives have demonstrated analgesic properties in various pain models.[12][14]
Postulated Signaling Pathway Involvement
The potential anticonvulsant and analgesic effects of 2-Amino-N-cyclohexylacetamide hydrochloride may involve the modulation of neuronal excitability. A simplified hypothetical signaling pathway is depicted below.
Caption: Postulated mechanism of action for anticonvulsant and analgesic effects.
Experimental Protocols for Biological Evaluation
Protocol 1: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
-
Animals: Male Swiss mice (20-25 g).
-
Compound Administration: Administer 2-Amino-N-cyclohexylacetamide hydrochloride intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should receive the same volume of the vehicle (e.g., saline).
-
MES Induction: 30-60 minutes after compound administration, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED₅₀) for protection against MES-induced seizures.
Protocol 2: Evaluation of Analgesic Activity (Acetic Acid-Induced Writhing Test)
-
Animals: Male Swiss mice (20-25 g).
-
Compound Administration: Administer 2-Amino-N-cyclohexylacetamide hydrochloride i.p. or p.o. at various doses. A vehicle control group and a positive control group (e.g., acetylsalicylic acid) should be included.
-
Induction of Writhing: 30 minutes after compound administration, inject a 0.6% solution of acetic acid i.p. to induce writhing.
-
Observation: Immediately after acetic acid injection, place the mice in individual observation chambers and count the number of writhes (constrictions of the abdomen followed by stretching of the hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each dose compared to the vehicle control group and determine the ED₅₀.
Conclusion
2-Amino-N-cyclohexylacetamide hydrochloride is a compound with a chemical structure that suggests potential bioactivity. This technical guide has summarized its known physicochemical properties and provided detailed, plausible experimental protocols for its synthesis and characterization. Based on the activities of structurally related molecules, it is a promising candidate for investigation as an anticonvulsant and analgesic agent. The outlined biological screening protocols provide a framework for initiating such studies. Further research is warranted to experimentally determine its precise biological mechanism of action and to fully elucidate its spectroscopic and physicochemical profile.
References
- 1. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. toku-e.com [toku-e.com]
- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
